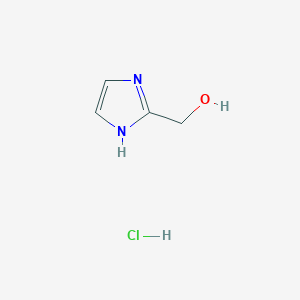

1H-imidazol-2-ylmethanol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-imidazol-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c7-3-4-5-1-2-6-4;/h1-2,7H,3H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORNCWZOSTSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379948 | |

| Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116177-22-1 | |

| Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-2-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-imidazol-2-ylmethanol Hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 1H-imidazol-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for this compound. The information is curated for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group at the C2 position. It is supplied as a hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1H-imidazol-2-ylmethanol;hydrochloride[1] |

| CAS Number | 116177-22-1[1] |

| Molecular Formula | C₄H₇ClN₂O[1] |

| SMILES | C1=CN=C(N1)CO.Cl[1] |

| InChI Key | FEORNCWZOSTSRO-UHFFFAOYSA-N[1] |

| MDL Number | MFCD03659700[1] |

| PubChem CID | 2776278[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 134.56 g/mol [1] |

| Physical State | White to off-white crystalline solid |

| Melting Point | 118-120 °C |

| Solubility | Soluble in polar solvents like water and methanol |

Molecular Structure

The core of the molecule is a planar, five-membered aromatic imidazole ring. A hydroxymethyl (-CH₂OH) group is attached to the carbon atom between the two nitrogen atoms (C2). The hydrochloride salt forms by the protonation of one of the basic nitrogen atoms of the imidazole ring by hydrochloric acid.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in D₂O)

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH | ~4.7 | ~57 |

| C4-H, C5-H | ~7.2 (singlet, 2H) | ~123 |

| C2 | - | ~148 |

| -OH, -NH | Variable, exchanges with D₂O | - |

Note: Predictions are based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a viable synthetic route can be designed based on established methods for the formylation of imidazoles followed by reduction.[2][3][4]

A. Synthesis of 1H-imidazole-2-carbaldehyde (Intermediate)

This step involves the formylation of the C2 position of the imidazole ring. A common and effective method is the Vilsmeier-Haack reaction.

-

Materials: 1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate, Diethyl ether.

-

Protocol:

-

In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

-

Prepare a solution of 1H-imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

-

Cool the mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product into diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1H-imidazole-2-carbaldehyde.

-

Purify the intermediate by column chromatography on silica gel if necessary.

-

B. Synthesis of 1H-imidazol-2-ylmethanol

This step involves the reduction of the aldehyde group to a primary alcohol.

-

Materials: 1H-imidazole-2-carbaldehyde, Methanol, Sodium borohydride (NaBH₄), Deionized water, Ethyl acetate.

-

Protocol:

-

Dissolve the crude 1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow, careful addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1H-imidazol-2-ylmethanol.

-

C. Formation of this compound

-

Materials: 1H-imidazol-2-ylmethanol, Diethyl ether (anhydrous), Hydrochloric acid solution (e.g., 2M in diethyl ether).

-

Protocol:

-

Dissolve the purified 1H-imidazol-2-ylmethanol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Synthetic Workflow Diagram

The logical progression of the synthesis is outlined below.

Caption: Proposed synthetic workflow for 1H-imidazol-2-ylmethanol HCl.

References

An In-depth Technical Guide to the Synthesis of 1H-imidazol-2-ylmethanol Hydrochloride

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1H-imidazol-2-ylmethanol hydrochloride, a valuable building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

The synthesis of this compound is typically achieved through a two-step process. The first key stage involves the formation of the intermediate, 2-imidazolecarboxaldehyde. Subsequently, this aldehyde is reduced to the corresponding alcohol, 1H-imidazol-2-ylmethanol, which is then converted to its hydrochloride salt.

Core Synthesis Pathway

The most common and accessible pathway commences with the formylation of an imidazole derivative to yield 2-imidazolecarboxaldehyde. This intermediate is then subjected to reduction to afford the target alcohol. The final step involves the treatment with hydrochloric acid to produce the stable hydrochloride salt.

Step 1: Synthesis of 2-Imidazolecarboxaldehyde

Several methods exist for the synthesis of 2-imidazolecarboxaldehyde.[1] One effective method involves the formylation of a protected 2-lithioimidazole species.[1] An alternative high-yield synthesis starts from 2-bromo-1H-imidazole, which undergoes a halogen-metal exchange followed by formylation with N,N-dimethylformamide (DMF).[2]

Step 2: Reduction of 2-Imidazolecarboxaldehyde to 1H-imidazol-2-ylmethanol

The reduction of the aldehyde functional group in 2-imidazolecarboxaldehyde to a primary alcohol is a standard transformation. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[3][4] Sodium borohydride is often preferred due to its milder nature and easier handling.

Step 3: Formation of this compound

The final step involves the protonation of the basic imidazole ring with hydrochloric acid to form the stable hydrochloride salt. This is typically achieved by treating a solution of the synthesized 1H-imidazol-2-ylmethanol with a solution of hydrogen chloride in an appropriate solvent.

Quantitative Data Summary

The following table summarizes key quantitative data for the materials involved in a representative synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference |

| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | Solid | 129-133 | - | [2] |

| 2-Imidazolecarboxaldehyde | C₄H₄N₂O | 96.09 | Light yellow solid | 205-206 | 91 | [2] |

| 1H-imidazol-2-ylmethanol | C₄H₆N₂O | 98.10 | Solid | - | High | [3] |

| This compound | C₄H₇ClN₂O | 134.56 | Solid | - | - | [5] |

Experimental Protocols

Experiment 1: Synthesis of 2-Imidazolecarboxaldehyde from 2-Bromo-1H-imidazole[2]

-

To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), slowly add a solution of isopropylmagnesium chloride (1.0 eq.) in THF at 0 °C.

-

Stir the reaction mixture at this temperature for 5 minutes.

-

Subsequently, add a solution of n-butyllithium (2.0 eq.) in hexanes dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture for 30 minutes at this temperature.

-

Add dry N,N-dimethylformamide (DMF) (1.0 eq.) and allow the reaction mixture to slowly warm to 20 °C over 30 minutes.

-

Upon reaction completion, quench the reaction with water, keeping the temperature below 20 °C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, filter through a silica gel pad, and concentrate the filtrate.

-

Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-imidazolecarboxaldehyde as a light yellow solid.

Experiment 2: Synthesis of 1H-imidazol-2-ylmethanol by Reduction of 2-Imidazolecarboxaldehyde[3]

-

Dissolve 2-imidazolecarboxaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-imidazol-2-ylmethanol.

Experiment 3: Synthesis of this compound

-

Dissolve the crude 1H-imidazol-2-ylmethanol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

To this solution, add a solution of hydrogen chloride (1.0-1.2 eq.) in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide on the Physicochemical Properties of Substituted (1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted (1H-imidazol-2-yl)methanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols for the synthesis and characterization of these compounds, summarizes key quantitative data, and provides visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Substituted (1H-imidazol-2-yl)methanol Derivatives

The physicochemical properties of substituted (1H-imidazol-2-yl)methanol derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point are dictated by the nature and position of substituents on the imidazole ring.

Acid Dissociation Constant (pKa)

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pKa of the conjugate acid is typically around 7, but this can be significantly influenced by substituents. Electron-withdrawing groups generally decrease the pKa, making the compound more acidic, while electron-donating groups increase the pKa, rendering it more basic.[1] For instance, the pKa of 4(5)-nitroimidazole is 9.30, a notable shift from the parent imidazole's pKa of 14.5 for the N-H proton.[1]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall distribution in biological systems. The logP value is highly dependent on the nature of the substituents. For example, the introduction of alkyl or aryl groups increases lipophilicity, while polar functional groups decrease it.

Solubility

Aqueous solubility is a key factor for drug absorption and formulation. The solubility of substituted (1H-imidazol-2-yl)methanol derivatives is influenced by factors such as their crystalline structure, melting point, and the presence of hydrogen bond donors and acceptors. Generally, compounds with lower melting points and the ability to form hydrogen bonds with water tend to be more soluble.

Melting Point

The melting point of a compound is an indicator of the strength of its crystal lattice. It is influenced by molecular symmetry, intermolecular forces such as hydrogen bonding and van der Waals interactions, and molecular weight.

Table 1: Physicochemical Properties of Selected Substituted (1H-imidazol-2-yl)methanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted/Experimental) |

| (1H-Imidazol-2-yl)methanol | C₄H₆N₂O | 98.10 | >160 (dec.) | 13.30 | - |

| (1-Methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | - | - | -0.8 (Computed)[2][3] |

| [1-(4-Chlorobenzyl)-1H-imidazol-2-yl]methanol | C₁₁H₁₁ClN₂O | 222.67 | 137-142 | - | - |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₇H₂₆N₂O | 274.40 | - | - | - |

| Phenyl(4-phenyl-1H-imidazol-2-yl)methanol | C₁₆H₁₄N₂O | 250.29 | - | - | - |

| (4,5-Diphenyl-1H-imidazol-2-yl)methanol | C₁₆H₁₄N₂O | 250.29 | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted (1H-imidazol-2-yl)methanols and the determination of their key physicochemical properties.

Synthesis of Substituted (1H-imidazol-2-yl)methanol

A general and adaptable multi-step synthesis is commonly employed, involving the formation of a substituted imidazole, followed by formylation at the 2-position, and subsequent reduction to the alcohol.[4]

Step 1: Synthesis of N-Substituted Imidazole

-

Procedure: To a solution of imidazole in a suitable solvent (e.g., DMF), a base such as sodium hydride is added. The corresponding alkyl or aryl halide is then added, and the reaction mixture is stirred, often with heating, to facilitate the N-substitution.

Step 2: Formylation of N-Substituted Imidazole

-

Procedure: The N-substituted imidazole is dissolved in an anhydrous solvent like THF and cooled to -78 °C under an inert atmosphere.[4] A strong base, typically n-butyllithium, is added dropwise to deprotonate the C2 position.[4] Anhydrous N,N-dimethylformamide (DMF) is then added to introduce the formyl group.[4] The reaction is quenched, and the product is extracted and purified.[4]

Step 3: Reduction of the Aldehyde to the Alcohol

-

Procedure: The 2-formyl-N-substituted imidazole is dissolved in a solvent such as methanol or THF and cooled in an ice bath. A reducing agent, for example, sodium borohydride or lithium aluminum hydride, is added portion-wise.[4][5] After completion of the reaction, it is quenched, and the desired (1H-imidazol-2-yl)methanol derivative is isolated and purified.[4][5]

Determination of pKa

Potentiometric Titration:

-

Instrumentation: A pH meter with a glass electrode.

-

Procedure: A precisely weighed sample of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base. The pKa is determined from the half-neutralization point of the resulting titration curve.[6][7]

UV-Visible Spectrophotometry:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure: The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with different known pH values.[8][9] The pKa is then calculated from the changes in absorbance at a specific wavelength as a function of pH, using the Henderson-Hasselbalch equation.[8][10] This method is particularly useful for compounds with a chromophore near the ionization center and for sparingly soluble substances.[8][9]

Determination of LogP (Shake-Flask Method)

-

Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.[11][12] The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[13] The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Determination of Aqueous Solubility (Shake-Flask Method)

-

Procedure: An excess amount of the solid compound is added to a specific volume of water or buffer solution in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of substituted (1H-imidazol-2-yl)methanol derivatives.

Table 2: Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [5]

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.57 (s, 1H), 4.69 (s, 2H), 4.58 (bs, 1H), 4.55 (spt, J = 6.6 Hz, 1H), 2.00 (bs, 3H), 1.81 (d, J = 2.4 Hz, 6H), 1.73 (s, 6H), 1.42 (d, J = 6.6 Hz, 6H) ppm. |

| ¹³C NMR (126 MHz, CDCl₃) | δ 151.0, 145.3, 109.1, 56.7, 47.2, 42.3, 36.9, 33.4, 28.6, 23.7 ppm. |

| ESI-HR-MS (positive) | Calcd. for [C₁₇H₂₇N₂O]⁺ (M+H)⁺: m/z 275.2118. Found: m/z 275.2142. |

Mandatory Visualizations

Experimental Workflow: Synthesis of Substituted (1H-imidazol-2-yl)methanol

Caption: Synthetic workflow for substituted (1H-imidazol-2-yl)methanol derivatives.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazole-Based Compounds

Many imidazole-containing compounds have been identified as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[9][14] The PI3K/Akt/mTOR pathway is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic intervention.[14][15]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazole-based compound.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijper.org [ijper.org]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-imidazol-2-ylmethanol Hydrochloride

CAS Number: 116177-22-1

This technical guide provides a comprehensive overview of 1H-imidazol-2-ylmethanol Hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential biological significance based on the activities of structurally related imidazole derivatives.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. Due to limited publicly available experimental data for this specific salt, some values are predicted or extrapolated from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₇ClN₂O | |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 388.1 °C at 760 mmHg (Predicted) | [1] |

| SMILES | C1=CN=C(N1)CO.Cl | [1] |

| InChI Key | InChIKey=FEORNCWZOSTSRO-UHFFFAOYSA-N |

Spectroscopic Data (for analogous compounds):

-

¹H NMR (as an example for a related compound in CDCl₃): Peaks corresponding to the imidazole ring protons, the methylene protons of the hydroxymethyl group, and any substituents on the imidazole ring would be expected. For instance, in a related compound, the methylene protons (-CH₂OH) appear as a singlet around 4.69 ppm.[2]

-

¹³C NMR (as an example for a related compound in CDCl₃): Resonances for the carbon atoms of the imidazole ring and the hydroxymethyl group would be observed. The carbon of the hydroxymethyl group in a similar structure appears around 56.7 ppm.[2]

-

Mass Spectrometry (ESI-HR-MS): For a related compound, the positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺.[2]

Synthesis and Experimental Protocols

A viable synthetic pathway to this compound involves a two-step process starting from a suitable imidazole precursor. The general workflow includes the formylation of the C2 position of the imidazole ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol and subsequent salt formation.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Formylation of an Imidazole Precursor

This step introduces a formyl group (-CHO) at the C2 position of the imidazole ring. Two common methods are the Vilsmeier-Haack reaction and formylation via lithiation.[3]

Method A: Vilsmeier-Haack Reaction

-

Materials: N-substituted imidazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate.

-

Protocol:

-

To a stirred solution of anhydrous DMF at 0 °C, add POCl₃ dropwise to form the Vilsmeier reagent.[3]

-

Add a solution of the N-substituted imidazole in anhydrous DMF to the Vilsmeier reagent at 0 °C.[3]

-

Allow the reaction to warm to room temperature and then heat to approximately 80 °C for 4-6 hours.[3]

-

Cool the reaction mixture to 0 °C and neutralize by the slow addition of an aqueous solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-formylimidazole derivative by column chromatography on silica gel.

-

Method B: Formylation via Lithiation

-

Materials: N-substituted imidazole, n-butyllithium (n-BuLi), anhydrous N,N-dimethylformamide (DMF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.

-

Protocol:

-

Dissolve the N-substituted imidazole in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.[3]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF dropwise to the reaction mixture.[3]

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry, and concentrate to obtain the crude product for purification.

-

Step 2: Reduction of the 2-Formylimidazole Derivative

The aldehyde is reduced to a primary alcohol using a suitable reducing agent.

-

Materials: 2-Formylimidazole derivative, sodium borohydride (NaBH₄), methanol.

-

Protocol:

-

Dissolve the 2-formylimidazole derivative in methanol and cool the solution to 0 °C in an ice bath.[3]

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1H-imidazol-2-ylmethanol.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: Crude 1H-imidazol-2-ylmethanol, hydrochloric acid (e.g., in diethyl ether or isopropanol).

-

Protocol:

-

Dissolve the crude 1H-imidazol-2-ylmethanol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Biological Activity and Potential Signaling Pathways

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds.[4][5] Derivatives of imidazole exhibit a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[4][6]

The biological activity of this compound has not been extensively reported. However, based on the known mechanisms of other imidazole-containing drugs, it could potentially target various biological pathways.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Imidazole derivatives are known to inhibit a variety of enzymes. For instance, some act as inhibitors of kinases, which are crucial in cell signaling pathways regulating cell growth and proliferation.[7] Others have been shown to inhibit histone deacetylases (HDACs), leading to epigenetic modifications and apoptosis in cancer cells.[7]

-

DNA Interaction: Certain imidazole compounds can intercalate into DNA, disrupting DNA replication and transcription, which is a mechanism for anticancer activity.[7]

-

Antifungal Activity: A well-established mechanism for antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[8]

Illustrative Signaling Pathway: Kinase Inhibition

Given that kinase inhibition is a common mechanism for imidazole-based drugs, the following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Caption: A potential mechanism of action via inhibition of a kinase signaling pathway.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research and development. While specific data for this molecule is limited, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-established pharmacology of the imidazole core. Further experimental validation is necessary to fully characterize its properties and therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific laboratory conditions.

References

- 1. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Potential of N-alkyl Imidazole Derivatives

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural compounds and synthetic drugs due to its unique electronic characteristics and ability to engage in various biological interactions.[1][2][3] N-alkylation of the imidazole nucleus offers a versatile strategy to modulate the lipophilicity, steric properties, and ultimately, the biological activity of these derivatives. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-alkyl imidazole derivatives, focusing on their potential as antimicrobial, antifungal, and anticancer agents.

Synthesis of N-alkyl Imidazole Derivatives

The most common method for synthesizing N-alkyl imidazole derivatives is the direct N-alkylation of an imidazole ring with an appropriate alkyl halide in the presence of a base.[4][5] This reaction is versatile, allowing for the introduction of a wide variety of alkyl chains, from simple methyl groups to long, complex substituents.

Experimental Protocol: General N-Alkylation of Imidazole

This protocol is a generalized procedure based on methodologies described in the literature.[5][6]

-

Preparation : Dissolve imidazole (1 equivalent) in a suitable dry solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.[5][6]

-

Base Addition : Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1 to 1.5 equivalents), to the solution.[5][6]

-

Alkylating Agent : Add the corresponding alkyl halide (e.g., bromoalkane or chloroalkane) (0.8 to 1.5 equivalents) to the mixture.[5]

-

Reaction : The reaction mixture is typically stirred vigorously and heated under reflux for a period ranging from 4 to 48 hours, depending on the reactivity of the substrates.[5][6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

-

Work-up : After the reaction is complete, the solvent is evaporated in vacuo. The residue is then extracted with an organic solvent like chloroform or carbon tetrachloride.[6]

-

Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield the high-purity N-alkyl imidazole derivative.[5][6]

Antimicrobial and Antifungal Potential

N-alkyl imidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and various fungal strains.[6][8][9] A key structure-activity relationship (SAR) finding is that the antimicrobial potency often correlates with the length of the N-alkyl chain.[4][8]

The antibacterial effect of 1-alkylimidazole derivatives generally increases as the number of carbons in the alkyl chain increases up to nine, after which the activity may plateau or decrease.[4][10] This is often attributed to the increased lipophilicity of the molecule, which facilitates its passage through the microbial cell membrane.[11] For instance, derivatives with longer alkyl chains, such as octylimidazole and decylimidazole, have shown potent activity.[8]

Quantitative Data: Antimicrobial Activity (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various N-alkyl imidazole derivatives against selected microorganisms.

| Compound | Alkyl Chain | Organism | MIC (µg/mL) | Reference |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Staphylococcus aureus | 6.25 | [6] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Bacillus subtilis | 12.5 | [6] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Escherichia coli | 12.5 | [6] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Pseudomonas aeruginosa | 25 | [6] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Candida albicans | 6.25 | [6] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Cyclohexyl | Aspergillus niger | 12.5 | [6] |

| 1-Dodecylimidazole | Dodecyl | Candida albicans | N/A (Effective) | [11] |

| Imidazole Derivative 31 | (E)-5-(3,4-dichlorophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Candida albicans | 0.5-8 | [12] |

| Imidazole Derivative 42 | (E)-5-(4-bromophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Candida albicans | 2-32 | [12] |

| Imidazole Derivative 31 | (E)-5-(3,4-dichlorophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Staphylococcus aureus | 8 | [12] |

| Imidazole Derivative 42 | (E)-5-(4-bromophenyl)-1-(1H-imidazol-1-yl)penta-2,4-dien-1-one | Staphylococcus aureus | 4 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Tube Dilution Method

This protocol is based on the tube dilution method as described in the literature.[6][13]

-

Preparation of Inoculum : Grow microbial cultures in an appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration.

-

Serial Dilutions : Prepare two-fold serial dilutions of the test compounds and standard reference drugs in double-strength broth within a series of test tubes.

-

Inoculation : Inoculate each tube with the standardized microbial suspension.

-

Incubation : Incubate the tubes under appropriate conditions. For bacteria, typically 37°C for 24 hours. For fungi, conditions may vary, such as 37°C for 48 hours for C. albicans or 25°C for 7 days for A. niger.[6]

-

Observation : The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1H-imidazol-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-imidazol-2-ylmethanol hydrochloride. Given the limited availability of specific experimental data in public literature, this document focuses on established principles for imidazole-containing compounds and furnishes detailed, standardized experimental protocols for determining these critical physicochemical properties. This guide is intended to be a practical resource for researchers, enabling them to design and execute robust solubility and stability studies.

Physicochemical Properties

This compound is an organic compound featuring an imidazole ring substituted with a hydroxymethyl group, and it is supplied as a hydrochloride salt.[1] The presence of the hydroxymethyl group and the hydrochloride salt form are expected to enhance its solubility in polar solvents.[2]

| Property | Value | Reference |

| CAS Number | 116177-22-1 | [1] |

| Molecular Formula | C₄H₇ClN₂O | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Melting Point | 118-120 °C | [1] |

| Appearance | Expected to be a solid | [3] |

Solubility Assessment

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important to assess.

Predicted Solubility

The hydrochloride salt form and the presence of a hydroxyl group suggest that this compound is likely to be soluble in aqueous solutions and polar organic solvents such as methanol, ethanol, and DMSO.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.[4]

Protocol:

-

Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, visually inspect the vials for the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[5][6]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.

-

Incubation: Cover the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[8]

Predicted Stability Profile

Imidazole derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.

| Stress Condition | Predicted Susceptibility | Potential Degradation Products |

| Acidic Hydrolysis | Moderate | Potential for reactions involving the hydroxyl group or the imidazole ring. |

| Basic Hydrolysis | Moderate to High | The imidazole ring may be susceptible to opening under strong basic conditions. |

| Oxidation | High | The imidazole ring can be oxidized to form various degradation products. |

| Photolysis (UV/Vis) | Moderate | Exposure to light may induce degradation. |

| Thermal (Solid State) | Low to Moderate | Generally expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures. |

Experimental Protocol for Forced Degradation Study

A forced degradation study should be conducted on a single batch of this compound to assess its intrinsic stability.[9]

Protocol:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions to exclude thermal degradation.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. The results will help to identify the degradation pathways and the conditions under which the compound is unstable.

Potential Biological Activity and Signaling Pathway Involvement

Imidazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of enzymes.[12] For instance, many antifungal agents containing an imidazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. Other imidazole-containing compounds have been shown to inhibit enzymes such as cyclo-oxygenase (COX), which is involved in inflammatory pathways.[13]

While a specific signaling pathway for this compound has not been definitively identified in the literature, its structural similarity to other bioactive imidazole compounds suggests that it could potentially act as an enzyme inhibitor.

Conclusion

References

- 1. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 3724-26-3: 1H-Imidazole-2-methanol | CymitQuimica [cymitquimica.com]

- 3. (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. database.ich.org [database.ich.org]

- 8. nbinno.com [nbinno.com]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

Spectroscopic Data for 1H-imidazol-2-ylmethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-imidazol-2-ylmethanol Hydrochloride (CAS No. 116177-22-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar imidazole derivatives. Detailed, standardized protocols for acquiring experimental data are also provided to enable researchers to verify these predictions and conduct further studies.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 2H | H-4, H-5 |

| ~4.8 | Singlet | 2H | -CH₂OH |

Note: The acidic proton of the hydroxyl group and the N-H protons of the imidazole ring are expected to exchange with D₂O and therefore may not be observed.

Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-2 |

| ~125 | C-4, C-5 |

| ~55 | -CH₂OH |

Table 3: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (imidazole ring) |

| 3150-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| ~1640 | Medium | C=N stretch (imidazole ring) |

| ~1580 | Medium | C=C stretch (imidazole ring) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 99.05 | [M+H]⁺ (protonated molecule of the free base) |

| 81.04 | [M+H - H₂O]⁺ |

| 70.05 | [M+H - CH₂OH]⁺ |

Note: The mass spectrum will show the data for the free base, 1H-imidazol-2-ylmethanol, as the hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD or equivalent).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 180 ppm

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3500 V

-

Nebulizer Pressure: 35 psi

-

Drying Gas Flow: 8 L/min

-

Drying Gas Temperature: 325 °C

-

Mass Range: m/z 50-300

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

Predicted biological activities of imidazole-containing compounds

An In-depth Technical Guide on the Predicted Biological Activities of Imidazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a crucial pharmacophore in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[1][2] Its presence in numerous clinically used drugs underscores its therapeutic potential across a wide range of diseases.[3][4] This technical guide provides a comprehensive overview of the predicted and experimentally validated biological activities of imidazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes, disruption of cellular structures, and modulation of key signaling pathways.[5][6]

Mechanisms of Anticancer Action

Enzyme Inhibition: A primary strategy in cancer therapy is the inhibition of enzymes vital for cancer cell proliferation and survival. Imidazole-containing compounds have been shown to inhibit several key enzymes:

-

Kinase Inhibition: Many imidazole derivatives target tyrosine kinases and serine-threonine kinases, which are critical components of cancer signaling pathways.[1] For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[7][8]

-

Topoisomerase Inhibition: These compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerases, the enzymes responsible for managing DNA topology. Some imidazole analogs have shown potent inhibitory activity against both topoisomerase I and II.[9]

-

Histone Deacetylase (HDAC) Inhibition: Imidazole derivatives have been explored as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.[5]

-

Farnesyltransferase Inhibition: Farnesyltransferase inhibitors (FTIs) represent a promising class of anticancer agents, and quantitative structure-activity relationship (QSAR) studies have been conducted on imidazole-containing FTIs to predict their activity.[10]

Disruption of Microtubules: Several imidazole-based compounds have been found to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.[9] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the increased production of reactive oxygen species (ROS).[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various imidazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Imidazole-1,2,4-oxadiazole hybrid (Derivative 1) | MCF-7 (Breast) | 3.02 | Antiproliferative | [11] |

| Imidazole-containing aromatic amide (Derivative 16) | K-562 (Leukemia) | 5.66 | BCR-ABL Tyrosine Kinase Inhibitor | [11] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibitor | [9] |

| 2-phenyl benzimidazole derivatives (Compounds 35 & 36) | MCF-7 (Breast) | 3.37 and 6.30 | VEGFR-2 Inhibitor | [7] |

| Purine derivatives (Compounds 46 & 48) | MDA-MB-231 (Breast) | 1.22 and 2.29 | EGFR-directed | [7] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 0.02742 | Tubulin Polymerization Inhibitor, DNA Damage | [7] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 (Colorectal) | 0.02312 | Tubulin Polymerization Inhibitor, DNA Damage | [7] |

| 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives (Compounds 14h & 16e) | NCI 60 Cell Lines (Mean) | 2.4 and 3.6 | BRAF V600E Inhibitor | [12] |

| Novel Imidazole Derivatives (Compounds 5b & 5g) | H1975 (Lung) | 5.22 and 6.34 | EGFR Inhibitor | [8] |

| Imidazolthiazepine hybrid (Compound 58) | HepG2 (Hepatocellular) | 8.06 | Antiproliferative | [11] |

| Imidazolthiazepine hybrid (Compound 58) | MCF-7 (Breast) | 5.52 | Antiproliferative | [11] |

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway targeted by imidazole-based kinase inhibitors.

Caption: Imidazole-based kinase inhibitors block signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, with several compounds used clinically, particularly as antifungals.[13][14]

Antifungal Activity

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of ergosterol biosynthesis.[15][16] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[15][16] Specifically, these compounds inhibit the enzyme lanosterol 14α-demethylase.[13] Some imidazole derivatives may also induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect.[17]

Antibacterial Activity

While less studied than their antifungal properties, imidazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13][18] Mechanisms of action include the disruption of the bacterial cell wall and membrane, as well as interference with DNA replication and protein synthesis.[14] The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial efficacy.[19]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of imidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC).

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Activity | Reference |

| Imidazole derivatives (HL1 and HL2) | Staphylococcus aureus (ATCC 29213) | Varies (2.44-5000) | Antibacterial | [18] |

| Imidazole derivatives (HL1 and HL2) | MRSA (ATCC 43300) | Varies (2.44-5000) | Antibacterial | [18] |

| Imidazole derivatives (HL1 and HL2) | Escherichia coli (ATCC 25922) | Varies (2.44-5000) | Antibacterial | [18] |

| Imidazole derivatives (HL1 and HL2) | Pseudomonas aeruginosa (ATCC 1744) | Varies (2.44-5000) | Antibacterial | [18] |

| Imidazole derivatives (HL1 and HL2) | Acinetobacter baumannii (ATCC 747) | Varies (2.44-5000) | Antibacterial | [18] |

| Imidazolium salts (1a-1b and 3a-3b) | Bacillus subtilis | ≤16 (MBC) | Antibacterial | [19] |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Fungal strains | Not specified | Antifungal | [20] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Fungal strains | Not specified | Antifungal | [20] |

Antiviral Activity

The broad biological activity of imidazoles extends to antiviral applications.[2] Derivatives have been synthesized and screened for activity against a range of RNA and DNA viruses, including Dengue virus, Yellow Fever virus, and coronaviruses.[21][22] Some imidazole analogs have shown potential as inhibitors of the SARS-CoV-2 main protease.[23]

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| 2-phenylbenzimidazole analog (36a) | Vaccinia virus (VV) | 0.1 | [21] |

| 2-phenylbenzimidazole analogs (36b, 36c, 36d) | Bovine viral diarrhea virus (BVDV) | 1.5, 0.8, 1.0 | [21] |

| Imidazole 4,5-dicarboxamide derivative (8b) | Yellow Fever virus (YFV) | 1.85 | [22] |

| Imidazole 4,5-dicarboxamide derivative (8c) | Dengue virus (DENV) | 1.93 | [22] |

Anti-inflammatory Activity

Imidazole-containing compounds have emerged as promising candidates for the development of novel anti-inflammatory agents.[24] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

-

COX Inhibition: Some imidazole derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[25]

-

Inhibition of Neutrophil Activity: Certain imidazole alkaloids can inhibit neutrophil degranulation and the generation of reactive oxygen species, key events in the inflammatory response.[25]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been evaluated in various in vitro and in vivo models.

| Compound/Derivative Class | Assay/Model | Activity | Reference |

| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58-58.02% edema inhibition | [26] |

| Imidazole derivative (I30) | In vitro COX-2 inhibition | 78.68% inhibition | [25] |

| Imidazole derivative (I38) | Human erythrocyte membrane stabilization | IC50 of 44 µM | [26] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of imidazole-containing compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Serial twofold dilutions of the imidazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel imidazole derivatives.

Caption: A typical workflow for the discovery and evaluation of bioactive imidazole compounds.

Conclusion

The imidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities.[2][4] The continued exploration of novel imidazole-containing compounds, guided by computational predictions and robust biological evaluations, holds significant promise for the development of new and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the current landscape of imidazole research and serves as a resource for professionals in the field of drug discovery and development.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nano-ntp.com [nano-ntp.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. dovepress.com [dovepress.com]

- 26. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reaction Mechanisms of Imidazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, appearing as a fundamental structural motif in numerous pharmaceuticals and biologically active compounds. Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. A thorough understanding of the reaction mechanisms leading to the formation of this critical heterocycle is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the core reaction mechanisms of imidazole ring formation, focusing on the classical Debus-Radziszewski, Wallach, and Marckwald syntheses, alongside modern advancements in the field. Detailed experimental protocols, comparative quantitative data, and visualized reaction pathways are presented to equip researchers with the foundational knowledge for efficient imidazole synthesis.

Classical Methodologies for Imidazole Ring Synthesis

Three classical named reactions have historically dominated the synthesis of the imidazole core: the Debus-Radziszewski synthesis, the Wallach synthesis, and the Marckwald synthesis. Each offers a distinct pathway to the imidazole ring system, with its own set of advantages and limitations.

The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis is a versatile and widely employed method for the preparation of polysubstituted imidazoles.[1][2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.[1][3] The use of a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[1]

Reaction Mechanism

The reaction is generally understood to proceed in two main stages. The first stage involves the condensation of the 1,2-dicarbonyl compound with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[1][2] While the exact mechanism can be complex and is not fully certain, a plausible pathway is illustrated below.[1]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole

This protocol details a classic example of the Debus-Radziszewski reaction.

-

Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and a significant excess of ammonium acetate (approximately 10.0 equivalents).[4]

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Heat the mixture to reflux (approximately 100-120 °C) with continuous stirring for 1 to 2 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2,4,5-triphenylimidazole.[4]

-

The Wallach Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles, starting from N,N'-disubstituted oxamides.[5][6] This method involves the treatment of the oxamide with a dehydrating agent, typically phosphorus pentachloride or phosphorus oxychloride, to form a chloro-intermediate, which is subsequently reduced to the imidazole.[4][5][6]

Reaction Mechanism

The mechanism of the Wallach synthesis is thought to involve the initial formation of a bis-imidoyl chloride from the reaction of the N,N'-dialkyloxamide with phosphorus pentachloride. This intermediate then undergoes cyclization and subsequent reduction to form the N-substituted imidazole.

Experimental Protocol: Synthesis of N-Methylimidazole (General Procedure)

A detailed, step-by-step protocol for the Wallach synthesis can be challenging to find in contemporary literature, as it is a less commonly used method. However, a general procedure is as follows:

-

Materials: N,N'-Dimethyloxamide, Phosphorus pentachloride (or phosphorus oxychloride), Hydroiodic acid.

-

Procedure:

-

In a reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be conducted under an inert atmosphere and with appropriate safety precautions due to the reactivity of phosphorus pentachloride.[4]

-

The reaction will form a chloro-intermediate.

-

This intermediate is then reduced using a reducing agent such as hydroiodic acid.[4][5][6]

-

The reaction mixture is then worked up, typically involving neutralization and extraction with an organic solvent, to isolate the N-methylimidazole.

-

The Marckwald Synthesis

The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles.[5][6] This reaction involves the condensation of an α-aminoketone or α-aminoaldehyde with a thiocyanate salt, such as potassium thiocyanate.[4][6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole if desired.

Reaction Mechanism

The Marckwald synthesis begins with the reaction of the α-amino ketone with thiocyanate to form a thiourea intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the 2-mercaptoimidazole ring.

Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole

This protocol provides a straightforward example of the Marckwald synthesis.

-

Materials: α-Aminoacetophenone hydrochloride, Potassium thiocyanate, Water, Ethanol.

-

Procedure:

-

Dissolve α-aminoacetophenone hydrochloride (1.0 equivalent) in water in a round-bottom flask.[4]

-

Add an aqueous solution of potassium thiocyanate (1.1 equivalents) to the flask.

-

Heat the mixture to reflux for approximately 2 hours.[4]

-

Upon cooling, the 2-mercapto-4-phenylimidazole product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

The crude product can be purified by recrystallization from ethanol.[4]

-

Quantitative Comparison of Imidazole Synthesis Methods

The choice of synthetic method often depends on factors such as desired yield, reaction time, and the availability of starting materials. The following table provides a comparative summary of quantitative data for the classical syntheses and a modern microwave-assisted approach.